molecular formula C22H24N2O4 B2976015 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1235316-46-7

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2976015
CAS No.: 1235316-46-7
M. Wt: 380.444
InChI Key: IBFZGRFLDGHCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound featuring a piperidine core modified with benzofuran-2-carbonyl and furan-3-carboxamide moieties. Its molecular formula is C₂₄H₂₅N₂O₄ (calculated molecular weight: 421.47 g/mol).

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-14-11-18(15(2)27-14)21(25)23-13-16-7-9-24(10-8-16)22(26)20-12-17-5-3-4-6-19(17)28-20/h3-6,11-12,16H,7-10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFZGRFLDGHCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group, with a dimethylfuran and carboxamide functional groups. Its molecular formula is C23H28N2O4C_{23}H_{28}N_{2}O_{4} with a molecular weight of approximately 396.48 g/mol . The structural complexity indicates potential for diverse interactions with biological targets.

Antimicrobial Activity

This compound exhibits significant in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. Preliminary studies suggest its potential as an antimicrobial agent, although further in vivo studies are necessary to confirm efficacy and safety .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes relevant to various diseases, particularly cancer and neurodegenerative disorders. Its unique structural features allow for effective interaction with biological targets, making it a candidate for further drug development .

Study on Antimycobacterial Activity

A study evaluated compounds similar to this compound for their activity against Mycobacterium tuberculosis (Mtb). Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.78 µg/mL to 1.56 µg/mL, indicating potent activity comparable to standard treatments like ethambutol .

CompoundMIC (µg/mL)Comparison
Compound A0.78Superior to ethambutol
Ethambutol1.56Standard control

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines (A549) revealed that most tested compounds exhibited low toxicity at concentrations up to 50 μg/mL, indicating a favorable safety profile. The selectivity index was also favorable, suggesting potential for therapeutic applications .

Synthesis and Preparation Methods

The synthesis of this compound involves several key steps:

  • Formation of Benzofuran Derivative : Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
  • Piperidine Reaction : Piperidine is reacted with formaldehyde and hydrogen cyanide to obtain piperidin-4-ylmethylamine.
  • Coupling Reaction : The benzofuran derivative is coupled with piperidin-4-ylmethylamine.
  • Formation of Dimethylfuran Carboxamide : The final compound is synthesized by reacting the intermediate with appropriate reagents under controlled conditions.

Comparison with Similar Compounds

Key Structural Differences :

  • Benzofuran vs.
  • Dimethylfuran vs. Acetyl/Propionamide : The 2,5-dimethylfuran-3-carboxamide group differs from acetyl or propionamide substituents in fentanyl derivatives, which are critical for μ-opioid receptor affinity .
  • Cyclopropyl Substitution : The compound in includes a cyclopropyl group, which may sterically hinder receptor interactions compared to the benzofuran-containing analogue.

Pharmacological and Metabolic Implications

  • Receptor Binding: Fentanyl analogues (e.g., 3-Furanyl fentanyl ) exhibit high μ-opioid receptor affinity due to their phenethyl-piperidine scaffold. The benzofuran substitution in the target compound may reduce opioid activity but introduce novel interactions with other targets (e.g., serotonin receptors).
  • Metabolic Stability : The dimethylfuran group could enhance metabolic resistance compared to acetylated fentanyl derivatives, which are prone to esterase-mediated hydrolysis .
  • Legal Status : Many piperidine-based carboxamides (e.g., 2'-Fluoroortho-fluorofentanyl ) are regulated due to their opioid activity. The absence of a phenethyl group in the target compound may exempt it from current scheduling, though structural similarity warrants caution .

Q & A

Q. What are the recommended synthetic pathways for synthesizing N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and what critical intermediates should be prioritized?

Synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Benzofuran-2-carbonyl chloride preparation via Friedel-Crafts acylation of benzofuran.
  • Step 2 : Coupling with piperidin-4-ylmethanol to form 1-(benzofuran-2-carbonyl)piperidin-4-ylmethanol.
  • Step 3 : Activation of the hydroxyl group (e.g., using tosyl chloride) for nucleophilic substitution with 2,5-dimethylfuran-3-carboxamide.
    Critical intermediates include the benzofuran-2-carbonyl chloride (quality impacts yield) and the activated piperidin intermediate (purity >95% to avoid side reactions). Reaction progress should be monitored via TLC or HPLC at each stage .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR (¹H/¹³C) : Essential for confirming stereochemistry and functional groups (e.g., benzofuran carbonyl at ~170 ppm in ¹³C NMR).
  • HPLC-MS : Quantifies purity and detects trace impurities (use C18 columns with acetonitrile/water gradients).
  • FT-IR : Validates carbonyl stretches (1680–1720 cm⁻¹ for amide and ester groups).
  • Elemental Analysis : Ensures stoichiometric consistency. Cross-validate results with at least two methods to resolve ambiguities .

Q. How should researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Test in DMSO (primary solvent for stock solutions), followed by dilution in PBS or cell culture media. Use dynamic light scattering to detect precipitation.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions (pH 3–9) can reveal hydrolytic vulnerabilities. Store at –20°C in anhydrous conditions to prevent piperidine ring oxidation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro : Screen against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or SPR for binding affinity.
  • Cytotoxicity : Use MTT assays in HEK293 or HepG2 cells (IC₅₀ thresholds <10 µM suggest therapeutic potential).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Include positive controls (e.g., verapamil) for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Core Modifications : Replace the benzofuran ring with thiophene (as in ) to assess electronic effects.
  • Substituent Analysis : Vary methyl groups on the furan moiety (e.g., 2,5-dimethyl vs. 3,4-dimethyl) to evaluate steric impacts.
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs. Validate with mutagenesis studies on target proteins .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent binding affinities across assays?

  • Assay Validation : Ensure uniform buffer conditions (e.g., ionic strength, pH) and temperature control.
  • Orthogonal Methods : Compare SPR (kinetic data) with ITC (thermodynamic data) to confirm binding mechanisms.
  • Batch Analysis : Check compound degradation (via HPLC) and purity across replicates. Contradictions may arise from impurities >0.5% .

Q. What strategies are recommended for in vivo pharmacokinetic and toxicity profiling?

  • ADME Studies : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents. Collect plasma at 0.5, 1, 2, 4, 8, 24 h for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂.
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 14-day repeated dosing. Histopathology of liver/kidney tissues is critical. Include metabolite identification (e.g., hydroxylated derivatives) via HRMS .

Q. How can computational modeling enhance understanding of this compound’s target interactions?

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to predict binding poses.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess complex stability and ligand-induced conformational changes.
  • Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions of key residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.